molecular formula C7H11NO B3352364 (R)-1-(5-Methylfuran-2-yl)ethanamine CAS No. 473733-22-1

(R)-1-(5-Methylfuran-2-yl)ethanamine

Cat. No.: B3352364
CAS No.: 473733-22-1
M. Wt: 125.17 g/mol
InChI Key: XEWUTPKFVOPDCL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Methylfuran-2-yl)ethanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methylfuran-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfurfural, which is a commercially available compound.

    Reduction: 5-Methylfurfural is reduced to 5-methylfurfuryl alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The 5-methylfurfuryl alcohol is then subjected to an amination reaction to introduce the ethanamine group. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Methylfuran-2-yl)ethanamine may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The use of green chemistry principles, such as catalyst-free methods and environmentally friendly solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Methylfuran-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols .

Scientific Research Applications

®-1-(5-Methylfuran-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(5-Methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A precursor in the synthesis of ®-1-(5-Methylfuran-2-yl)ethanamine.

    5-Methylfurfuryl Alcohol: An intermediate in the synthesis process.

    2-Methylfuran: A related furan derivative with different functional groups.

Uniqueness

®-1-(5-Methylfuran-2-yl)ethanamine is unique due to its specific structure, which combines a furan ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUTPKFVOPDCL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Methylfuran-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-Methylfuran-2-yl)ethanamine
Reactant of Route 3
(R)-1-(5-Methylfuran-2-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
(R)-1-(5-Methylfuran-2-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
(R)-1-(5-Methylfuran-2-yl)ethanamine
Reactant of Route 6
(R)-1-(5-Methylfuran-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.